molecular formula C14H31Cl3N4O2 B15305224 bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride

bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride

Cat. No.: B15305224
M. Wt: 393.8 g/mol
InChI Key: KFOCLPSLEYQSCW-XMLXSDHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride is a chiral, nitrogen-containing compound with a dimeric pyrrolidine-based structure. Each monomeric unit consists of a pyrrolidine ring substituted at the 3S position with an aminomethyl group (-CH₂NH₂) and a ketone moiety (ethan-1-one). The trihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications where protonated amines are required for activity or formulation . The stereochemistry at the 3S position is critical, as enantiomeric differences often influence binding affinity and metabolic pathways.

Properties

Molecular Formula

C14H31Cl3N4O2

Molecular Weight

393.8 g/mol

IUPAC Name

1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethanone;trihydrochloride

InChI

InChI=1S/2C7H14N2O.3ClH/c2*1-6(10)9-3-2-7(4-8)5-9;;;/h2*7H,2-5,8H2,1H3;3*1H/t2*7-;;;/m00.../s1

InChI Key

KFOCLPSLEYQSCW-XMLXSDHASA-N

Isomeric SMILES

CC(=O)N1CC[C@H](C1)CN.CC(=O)N1CC[C@H](C1)CN.Cl.Cl.Cl

Canonical SMILES

CC(=O)N1CCC(C1)CN.CC(=O)N1CCC(C1)CN.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes may include:

    Ring Construction: This involves the formation of the pyrrolidine ring from precursors through cyclization reactions.

    Functionalization of Preformed Rings: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.

Industrial production methods may involve optimizing these synthetic routes to achieve high yields and purity under controlled reaction conditions .

Chemical Reactions Analysis

Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on pyrrolidine derivatives, stereoisomers, and salt forms. Below is a comparative analysis:

Table 1: Key Properties of bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride and Analogous Compounds

Compound Name Core Structure Stereochemistry Salt Form Hypothetical Solubility (Water) Potential Applications
This compound Dimeric pyrrolidine-ethanone 3S Trihydrochloride High Drug delivery, enzyme inhibition
1-[(3R)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride Monomeric pyrrolidine-ethanone 3R Hydrochloride Moderate Stereoselective synthesis
1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one sulfate Monomeric pyrrolidine-ethanone 3S Sulfate Low Catalysis, intermediate
1-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]propan-2-one Pyrrolidine-propanone derivative 2S Free base Very low Ligand design, metal chelation

Key Findings:

Dimeric vs.

Stereochemical Impact : The 3S configuration may confer higher target specificity than the 3R isomer, as seen in analogous chiral pyrrolidines (e.g., protease inhibitors like saquinavir).

Salt Form: Trihydrochloride salts generally exhibit superior aqueous solubility compared to sulfates or free bases, critical for intravenous formulations.

Limitations:

  • No CAS number or direct experimental data (e.g., solubility, bioactivity) are available in the provided evidence for the target compound .
  • Comparisons are extrapolated from structurally related pyrrolidine derivatives and salt-form trends.

Notes on Evidence Utilization

  • : The chemical table lacks the target compound but confirms naming conventions for trichloro derivatives (e.g., trichloroacetone), highlighting the need for domain-specific databases for pyrrolidine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.